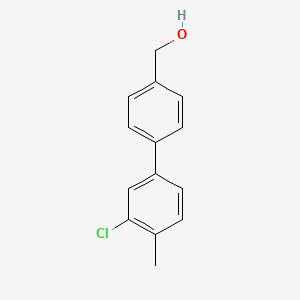

4-(3-Chloro-4-methylphenyl)benzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

885963-00-8 |

|---|---|

Molecular Formula |

C14H13ClO |

Molecular Weight |

232.70 g/mol |

IUPAC Name |

[4-(3-chloro-4-methylphenyl)phenyl]methanol |

InChI |

InChI=1S/C14H13ClO/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8,16H,9H2,1H3 |

InChI Key |

FTWGMAWSUAURET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)Cl |

Origin of Product |

United States |

4 Bromobenzyl Alcohol:this is an Ideal Coupling Partner for the Boronic Acid. It is a White Crystalline Solid.chemicalbook.comseveral Synthetic Routes Are Available:

Reduction of 4-Bromobenzoic Acid: A straightforward method involves the reduction of 4-bromobenzoic acid. This can be accomplished using borane (B79455) in an inert atmosphere, followed by hydrolysis to yield 4-bromobenzyl alcohol with high purity. chemicalbook.com

Hydrolysis of 4-Bromobenzyl Bromide: While less common due to the lachrymatory nature of benzyl (B1604629) bromides, hydrolysis can also be used.

From 4-Bromobenzaldehyde: Reduction of the corresponding aldehyde using reducing agents like sodium borohydride (B1222165) is also a viable and common laboratory method.

The properties of these key precursors are summarized in the table below.

| Compound Name | Structure | Formula | Molecular Weight ( g/mol ) | Role | Ref. |

| (3-Chloro-4-methylphenyl)boronic acid |  | C₇H₈BClO₂ | 170.40 | Suzuki Coupling Partner | sigmaaldrich.com, uni.lu |

| 4-Bromobenzyl alcohol |  | C₇H₇BrO | 187.03 | Suzuki Coupling Partner | chemicalbook.com, chemicalbook.com |

Another important intermediate is 3-chloro-4-methylphenol , which can be synthesized from 3-chloro-4-methylaniline (B146341) via a diazotization reaction followed by hydrolysis in hot sulfuric acid. prepchem.com This phenol (B47542) could then be converted to the corresponding aryl triflate, another competent coupling partner for Suzuki reactions, or potentially used in other cross-coupling methodologies.

Generation of Benzylic Halides from Benzyl Alcohols

The conversion of benzyl alcohols, including structurally related compounds like 4-(3-Chloro-4-methylphenyl)benzyl alcohol, into benzylic halides is a fundamental and widely utilized transformation in organic synthesis. These resulting halides are valuable intermediates, primed for a variety of nucleophilic substitution reactions essential in the construction of more complex molecules. tue.nl A range of methodologies has been developed for this purpose, employing various halogenating agents and reaction conditions, from classical acid-catalyzed methods to modern catalytic systems.

One of the most direct methods for converting benzyl alcohols to benzyl chlorides is the use of hydrochloric acid. sciencemadness.org This reaction can be performed under various conditions. For instance, a high-yield (100%) conversion of benzyl alcohol to benzyl chloride can be achieved in a continuous flow process using 3 equivalents of hydrogen chloride at 120°C and 100 psi with a residence time of 15 minutes. tue.nl Batch processes using concentrated hydrochloric acid are also effective. sciencemadness.orgreddit.com Studies have shown that even 10M hydrochloric acid can successfully convert benzyl alcohol to benzyl chloride, with reaction time being a key variable for success. sciencemadness.org A systematic study using a variety of substituted benzyl alcohols demonstrated that an HCl/dioxane system effectively produces the corresponding benzyl chlorides, with yields influenced by the nature and position of substituents on the aromatic ring. acgpubs.org For example, methyl-substituted benzyl alcohols were converted to their chlorides in yields ranging from 56% to 90%. acgpubs.org

Thionyl chloride (SOCl₂) is another classic and effective reagent for this transformation, often used to activate tertiary benzylic alcohols. google.comorganic-chemistry.org The reaction typically proceeds readily, converting the alcohol to the corresponding chloride.

A diverse array of other chlorinating agents has been developed to offer milder conditions, higher selectivity, and broader functional group tolerance. organic-chemistry.org These include:

N-Chlorosuccinimide (NCS): In combination with a photocatalyst (Acr⁺-Mes), NCS facilitates the chlorination of benzylic C-H bonds under visible light, but it is also used for the conversion of alcohols. organic-chemistry.org The use of sodium ion-exchanged montmorillonite (B579905) can enable an efficient chlorination of benzylic alcohols where hydrogen chloride is generated in situ from trimethylsilyl (B98337) chloride and trace water. organic-chemistry.org

2,4,6-Trichloro-1,3,5-triazine (TCT): Paired with dimethyl sulfoxide (B87167) (DMSO), TCT provides a rapid and selective method for chlorinating benzylic alcohols under neutral conditions, which is advantageous for substrates with acid-labile functional groups. organic-chemistry.org

α,α-Dichlorodiphenylmethane/FeCl₃: This system serves as an effective chlorinating agent for alcohols, yielding alkyl chlorides under mild conditions. organic-chemistry.org

The choice of method often depends on the specific substrate, the desired scale of the reaction, and the compatibility of other functional groups present in the molecule.

Research Findings on Benzyl Alcohol Chlorination

The following table summarizes various methodologies for the conversion of benzyl alcohols to the corresponding benzyl chlorides, highlighting the diversity of reagents and conditions employed.

| Reagent/System | Substrate Example | Conditions | Yield | Reference |

| Hydrochloric Acid (HCl) | Benzyl alcohol | 10M HCl, reflux | High | sciencemadness.org |

| Hydrogen Chloride (HCl) | Benzyl alcohol | 3 eq. HCl, 120°C, 100 psi, 15 min (flow) | 100% | tue.nl |

| HCl/1,4-Dioxane | 4-Methylbenzyl alcohol | rt, 5 h | 85% | acgpubs.org |

| HCl/1,4-Dioxane | 3,4-Dimethylbenzyl alcohol | rt, 5 h | 90% | acgpubs.org |

| Thionyl Chloride (SOCl₂) | 3,4-Dimethoxybenzyl alcohol | Presence of CaCl₂ | Not specified | google.com |

| TCT/DMSO | Benzyl alcohols | Neutral conditions, 10-40 min | High | organic-chemistry.org |

| Ammonium (B1175870) Chloride/[Bmim]PF₆ | Benzyl alcohol | 150°C, 17 min | ~75% | researchgate.net |

Chemical Reactivity and Organic Transformations of 4 3 Chloro 4 Methylphenyl Benzyl Alcohol

Reactions Involving the Benzylic Hydroxyl Group

The hydroxyl (-OH) group is a versatile handle for synthetic modifications. Its reactivity is often enhanced by protonation under acidic conditions, which converts it into a better leaving group (H₂O).

Benzylic alcohols are prone to nucleophilic substitution reactions where the hydroxyl group is replaced by a nucleophile. The specific pathway, either unimolecular (Sₙ1) or bimolecular (Sₙ2), depends on the reaction conditions and the structure of the alcohol. ucalgary.cakhanacademy.org For a secondary benzylic alcohol like 4-(3-chloro-4-methylphenyl)benzyl alcohol, both pathways are plausible.

The Sₙ1 mechanism involves a stepwise process. The first and rate-determining step is the loss of a good leaving group (after protonation of the alcohol) to form a carbocation intermediate. masterorganicchemistry.com The secondary benzylic carbocation formed from this compound is significantly stabilized by resonance, with the positive charge delocalized across both adjacent phenyl rings. This stabilization makes the Sₙ1 pathway particularly favorable, especially in polar protic solvents. libretexts.orgyoutube.com

The Sₙ2 mechanism is a concerted, single-step process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents and is sensitive to steric hindrance. youtube.com While primary benzylic systems readily undergo Sₙ2 reactions, secondary systems like the subject compound can also react via this pathway, though it often competes with the Sₙ1 mechanism. ucalgary.caquora.com

Table 1: Comparison of Sₙ1 and Sₙ2 Pathways for this compound

| Feature | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Mechanism | Two-step (formation of carbocation intermediate) | One-step (concerted) |

| Rate Law | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Intermediate | Resonance-stabilized secondary benzylic carbocation | Pentacoordinate transition state |

| Favored by | Polar protic solvents, weak nucleophiles | Polar aprotic solvents, strong nucleophiles |

| Stereochemistry | Racemization (mixture of retention and inversion) | Inversion of configuration |

The benzylic hydroxyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed.

Selective oxidation is a cornerstone of organic synthesis, allowing for the targeted preparation of specific carbonyl compounds.

Oxidation to Aldehyde: The conversion of this compound to 4-(3-chloro-4-methylphenyl)benzaldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several modern methods are effective for this transformation. Photochemical protocols, utilizing photocatalysts like Eosin Y or thioxanthenone with oxygen from the air as the oxidant, offer a green and mild approach. rsc.orgacs.orgacs.org Another chemoselective system involves using dimethyl sulfoxide (B87167) (DMSO) activated by iodine (I₂) in water, which cleanly oxidizes benzylic alcohols to aldehydes. tandfonline.com Catalytic systems based on palladium, such as Pd/g-C₃N₄, have also been employed for the solvent-free selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. mdpi.com

Oxidation to Carboxylic Acid: Stronger oxidizing conditions are needed to convert the alcohol to the corresponding carboxylic acid, 4-(3-chloro-4-methylphenyl)benzoic acid. This often proceeds in a two-step sequence where the initially formed aldehyde is further oxidized. researchgate.net A one-pot method involves merging a copper-catalyzed aerobic oxidation to the aldehyde with a subsequent chlorite (B76162) oxidation (Lindgren oxidation) to afford the carboxylic acid. rsc.orgrsc.org Heterogeneous catalysts, such as palladium-bismuth-tellurium supported on carbon (Pd-Bi-Te/C), have shown high activity and selectivity for the direct aerobic oxidation of various primary benzylic alcohols to carboxylic acids. acs.org

Table 2: Selected Methods for the Oxidation of Benzylic Alcohols

| Target Product | Reagent/Catalyst System | Key Features | Reference |

|---|---|---|---|

| Aldehyde | Eosin Y, O₂, Visible Light | Metal-free, mild conditions, high chemoselectivity. | acs.orgacs.org |

| Aldehyde | DMSO/H₂O/I₂ | Low-cost, simple, chemoselective DMSO-based system. | tandfonline.com |

| Carboxylic Acid | Cu(I) catalyst, O₂ then NaClO₂ | One-pot, two-stage oxidation avoiding isolation of labile aldehyde. | rsc.orgrsc.org |

| Carboxylic Acid | Pd-Bi-Te/C catalyst, O₂ | Heterogeneous catalyst with excellent activity and broad functional group tolerance. | acs.org |

Tandem oxidation processes, or one-pot reactions, combine the initial oxidation of the alcohol with a subsequent transformation of the carbonyl intermediate, enhancing synthetic efficiency. acs.org

Tandem Oxidation to Esters: N-Heterocyclic carbenes (NHCs) can catalyze the tandem oxidation of benzylic alcohols directly to esters. In this process, an oxidant like manganese(IV) oxide (MnO₂) first converts the alcohol to the aldehyde. The NHC then activates the aldehyde, which is subsequently trapped by an alcohol nucleophile to form the ester. acs.org

Tandem Oxidation to Nitriles: Benzylic alcohols can be converted directly into the corresponding nitriles. One method uses manganese dioxide and ammonia (B1221849) in a suitable solvent system. The reaction is believed to proceed through an in situ oxidation to the aldehyde, followed by imination with ammonia, and a final oxidation of the aldimine to the nitrile. thieme-connect.com

Deoxygenation involves the complete removal of the hydroxyl group, replacing the C-OH bond with a C-H bond. This converts this compound into 4-methyl-3-chlorobiphenyl. Traditional methods like the Barton-McCombie reaction often require toxic reagents. chemrxiv.org More modern, catalytic approaches are now preferred.

A titanium-catalyzed system using Cp₂TiCl₂ as a pre-catalyst and a silane, such as Me(EtO)₂SiH, as a hydrogen donor provides an effective method for the direct deoxygenation of benzylic alcohols. chemrxiv.orgrsc.org Another efficient protocol uses catalytic triphenylphosphine (B44618) oxide (Ph₃P=O) with phenylsilane (B129415) (PhSiH₃) to achieve the reductive deoxygenation of secondary benzylic alcohols under mild conditions. organic-chemistry.org

Direct cyanation is a powerful transformation that replaces the hydroxyl group with a nitrile (-CN) group, yielding α-aryl nitriles. mdpi.com These products are valuable synthetic intermediates.

One innovative approach uses a boron Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to catalyze the direct cyanation of benzylic alcohols using an isonitrile as a safer cyanide source. mdpi.comnih.gov Another transition-metal-free method employs a system of triphenylphosphine (PPh₃) and 1,2-diiodoethane (B146647) to activate the alcohol for nucleophilic substitution by a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org Furthermore, synergistic photoredox and copper catalysis has emerged as a state-of-the-art method for the enantioselective deoxygenative cyanation of benzyl alcohols. researchgate.net

Table 3: Methods for Direct Cyanation of Benzylic Alcohols

| Catalyst/Reagent System | Cyanide Source | Key Features | Reference |

|---|---|---|---|

| B(C₆F₅)₃ | Isonitrile | Uses a safer, non-metallic cyanide source. | mdpi.comnih.gov |

| PPh₃ / ICH₂CH₂I | TMSCN | Transition-metal-free, mild conditions at room temperature. | organic-chemistry.org |

| Photoredox / Copper Catalyst | TMSCN | Enables asymmetric synthesis of chiral nitriles. | researchgate.net |

Transformations of the Substituted Phenyl Ring

Electrophilic Aromatic Substitution Reactions on the Aromatic Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic compounds. pearson.com In the case of this compound, the site of substitution is determined by the directing effects of the substituents on both phenyl rings. pearson.com The biphenyl (B1667301) system itself is generally more reactive towards electrophiles than benzene (B151609) because the phenyl substituent is considered an activating group that directs incoming electrophiles to the ortho and para positions. quora.comquora.comyoutube.com

The reactivity of each ring is modulated by its respective substituents:

Ring A: The phenyl ring bearing the hydroxymethyl group (-CH₂OH). The benzyl alcohol moiety is a weak electron-donating group (EDG) and therefore acts as a weak activating group, directing electrophilic attack to the ortho and para positions relative to itself.

Ring B: The 3-chloro-4-methylphenyl ring. This ring contains a methyl group (-CH₃) and a chlorine atom (-Cl). The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, ortho, para-director due to opposing inductive and resonance effects. wikipedia.orgulethbridge.ca

The ultimate regioselectivity of an EAS reaction depends on the specific electrophile and reaction conditions, which determine which ring is preferentially attacked. The directing effects of the substituents are summarized in the table below.

| Ring | Substituent | Position | Electronic Effect | Directing Effect |

| A | -CH₂OH | 4' | Weakly Activating | ortho, para |

| A | -C₆H₄(3-Cl-4-Me) | 1' | Activating | ortho, para pearson.com |

| B | -Cl | 3 | Deactivating | ortho, para wikipedia.org |

| B | -CH₃ | 4 | Activating | ortho, para |

| B | -C₆H₄(4'-CH₂OH) | 1 | Activating | ortho, para pearson.com |

Given that activating groups generally direct the reaction, substitution is most likely to occur on the ring that is more strongly activated. ulethbridge.ca The combined activating effect of the methyl group and the opposing phenyl ring may render Ring B a likely candidate for substitution, though steric hindrance from the adjacent ring could influence the outcome.

Cross-Coupling Reactions (e.g., Suzuki Coupling on related systems)

The chlorine substituent on the biphenyl structure serves as a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to form a new carbon-carbon bond between an organohalide and an organoboron species, is a prominent example. wikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made their use increasingly common. acs.org

In a potential Suzuki reaction, the C-Cl bond of this compound could be coupled with various aryl or vinyl boronic acids. The success of such a reaction relies on the appropriate choice of catalyst, ligand, base, and solvent to overcome the higher activation energy associated with C-Cl bond cleavage. wikipedia.orglibretexts.org Research on related 3-chloro-4-methylphenyl systems demonstrates the feasibility of this approach. For instance, (3-chloro-4-methylphenyl)boronic acid is itself used as a coupling partner in Suzuki reactions, indicating the stability and utility of this substituted ring system in palladium catalysis. ambeed.com

The table below outlines typical conditions for Suzuki-Miyaura couplings involving aryl chlorides, which could be adapted for this compound.

| Aryl Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield |

| p-Nitrochlorobenzene | Phenylboronic acid | PdCl₂(Ln@β-CD) | K₃PO₄·7H₂O | Water | 71% acs.org |

| 5-Bromo-2-methoxyaniline | (3-Chloro-4-methylphenyl)boronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | 84% ambeed.com |

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Methanol (B129727) | Low Yield nih.gov |

Cα–H Cross Coupling of Benzyl Alcohols

Beyond transformations on the aromatic rings, the benzylic C-H bond of the hydroxymethyl group offers another site for functionalization. Modern synthetic methods allow for the direct cross-coupling of benzyl alcohols at the α-carbon. Nickel-catalyzed cross-electrophile coupling reactions have been developed that pair benzyl alcohols with aryl halides. acs.orgnih.gov

These reactions often proceed through a mechanism involving the homolytic cleavage of the C-O bond, assisted by a co-reductant like a low-valent titanium species. acs.orgnih.gov This process generates a benzyl radical intermediate, which then couples with the aryl halide in the nickel catalytic cycle. This strategy effectively transforms the benzyl alcohol into a diarylmethane derivative. The direct use of alcohols in such couplings is highly desirable as it avoids the need for pre-functionalization to a halide or other leaving group. sci-hub.se

Another approach involves the photocatalytic, metal-free cross-coupling of benzylic C-H bonds with aldehydic C-H bonds. acs.org This method proceeds via a radical-radical coupling to form an intermediate alcohol, which is subsequently dehydrogenated to yield an α-aryl ketone. acs.org While this specific outcome differs from diarylmethane synthesis, it highlights the reactivity of the benzylic position.

Intramolecular Cyclization and Rearrangement Processes

The unique arrangement of two phenyl rings connected by a bond that allows rotation, with a reactive carbinol group positioned at a benzylic site, predisposes this compound to intramolecular reactions. Under certain conditions, particularly acidic catalysis, such biphenyl methanol structures can undergo intramolecular cyclization to form rigid, planar tricyclic systems.

A primary example of such a process is the synthesis of fluorene (B118485) and its derivatives. researchgate.netrsc.org The reaction is typically initiated by the protonation of the benzyl alcohol's hydroxyl group, followed by the elimination of a water molecule. This generates a stabilized benzylic carbocation. The electrophilic carbocation then attacks the adjacent phenyl ring in an intramolecular Friedel-Crafts-type reaction. A final deprotonation step re-aromatizes the ring and yields the fluorene core.

The synthesis of fluorene-type compounds from biphenyl and methane (B114726) plasma environments has been explored, underscoring the tendency of the biphenyl framework to form this tricyclic structure. researchgate.net Similarly, the reaction of 9-bromofluorene (B49992) with aldehydes can lead to fluorenyl alcohol derivatives, illustrating the reactivity of the C9 position, which is analogous to the benzylic carbon in the cyclization precursor. mdpi.com Such cyclization reactions provide a powerful method for building molecular complexity and accessing the valuable fluorene scaffold from readily available biphenyl precursors.

Derivatization and Analog Synthesis from 4 3 Chloro 4 Methylphenyl Benzyl Alcohol

Preparation of Functionalized Benzyl (B1604629) Alcohol Derivatives

The primary alcohol group of 4-(3-chloro-4-methylphenyl)benzyl alcohol is a key site for functionalization. Standard organic transformations can be employed to convert the hydroxyl group into a variety of other functional groups, thereby creating a library of derivatives with diverse chemical properties.

One of the most fundamental transformations is the oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can selectively yield the aldehyde, 4-(3-chloro-4-methylphenyl)benzaldehyde. This aldehyde is a crucial intermediate for synthesizing other compounds, such as imines, through condensation with primary amines, or for undergoing further oxidation to the carboxylic acid.

Conversely, stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the benzyl alcohol directly to 4-(3-chloro-4-methylphenyl)benzoic acid. This carboxylic acid derivative opens up another avenue of functionalization, particularly the formation of esters and amides through reactions with various alcohols and amines, respectively.

The hydroxyl group can also be a leaving group after conversion to a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This derivative is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. Similarly, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding benzyl chloride or bromide, which are also highly reactive towards nucleophiles.

Table 1: Examples of Functionalized Derivatives from this compound

| Derivative Name | Synthetic Reagent(s) | Resulting Functional Group |

| 4-(3-Chloro-4-methylphenyl)benzaldehyde | Pyridinium chlorochromate (PCC) | Aldehyde |

| 4-(3-Chloro-4-methylphenyl)benzoic acid | Potassium permanganate (KMnO₄) | Carboxylic Acid |

| 4-(3-Chloro-4-methylphenyl)benzyl tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate |

| 4-(3-Chloro-4-methylphenyl)benzyl chloride | Thionyl chloride (SOCl₂) | Benzyl Chloride |

| 4-(3-Chloro-4-methylphenyl)benzyl acetate (B1210297) | Acetic anhydride, Pyridine | Ester |

| 4-(3-Chloro-4-methylphenyl)benzyl amine | 1. Tosylation, 2. Sodium azide, 3. Reduction | Amine |

Synthesis of Nitrogen-Containing Compounds Utilizing the Benzylic Scaffold

The this compound scaffold is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds, many of which are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of such compounds often involves the initial conversion of the benzyl alcohol to a more reactive intermediate, such as the corresponding aldehyde or a halide.

For example, the synthesis of azetidin-2-ones (β-lactams) can be envisioned starting from the aldehyde derivative. The aldehyde can undergo condensation with an aniline (B41778) to form a Schiff base (imine). Subsequent cyclization of this Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield a 3-chloro-azetidin-2-one derivative bearing the 4-(3-chloro-4-methylphenyl)phenyl substituent at the 4-position of the ring. primescholars.com

Another important class of nitrogen heterocycles, imidazoles, can also be synthesized. A potential route involves the reaction of the 4-(3-chloro-4-methylphenyl)benzaldehyde with a 1,2-dicarbonyl compound (like benzil) and ammonium (B1175870) acetate in acetic acid, a classic multicomponent reaction for imidazole (B134444) synthesis. This would lead to a tri-substituted imidazole with the 4-(3-chloro-4-methylphenyl)phenyl group as one of the substituents.

Furthermore, the benzylic halide derivatives can be used to alkylate nitrogen atoms in existing heterocyclic systems. For instance, reacting 4-(3-chloro-4-methylphenyl)benzyl chloride with imidazole in the presence of a base would yield N-[4-(3-chloro-4-methylphenyl)benzyl]imidazole. This approach allows for the direct incorporation of the benzylic scaffold onto a wide range of nitrogen-containing rings.

Table 2: Potential Nitrogen-Containing Heterocycles from this compound Derivatives

| Heterocycle Class | Key Intermediate | General Synthetic Approach |

| Azetidin-2-ones | 4-(3-Chloro-4-methylphenyl)benzaldehyde | Formation of Schiff base, followed by [2+2] cycloaddition with a ketene (B1206846) equivalent. |

| Imidazoles | 4-(3-Chloro-4-methylphenyl)benzaldehyde | Multicomponent reaction with a 1,2-dicarbonyl compound and a nitrogen source. |

| Pyrroles | 4-(3-Chloro-4-methylphenyl)benzaldehyde | Paal-Knorr synthesis with a 1,4-dicarbonyl compound and an amine. |

| Piperazines | 4-(3-Chloro-4-methylphenyl)benzyl chloride | N-alkylation of a piperazine (B1678402) derivative. |

Development of Hybrid Molecules Incorporating the 3-Chloro-4-methylphenyl Moiety

Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a promising strategy in drug discovery. The 3-chloro-4-methylphenyl moiety, present in the title compound, can be found in various biologically active molecules. By chemically linking this moiety, via the benzyl alcohol scaffold, to other known active agents, novel hybrid molecules with potentially enhanced or dual activity can be developed.

For instance, the synthesis of hybrid molecules combining the 3-chloro-4-methylphenyl group with other pharmacophores, such as those with antiparasitic or anticancer properties, has been explored. mdpi.comnih.gov A common synthetic strategy involves the formation of an amide or ester linkage. The 4-(3-chloro-4-methylphenyl)benzoic acid, obtained by oxidation of the benzyl alcohol, can be activated (e.g., as an acid chloride or with a coupling agent) and then reacted with an amine or alcohol functional group of another bioactive molecule.

An alternative approach involves ether or amine linkages. The 4-(3-chloro-4-methylphenyl)benzyl halide can be used to alkylate a phenol (B47542) or an amine on another pharmacophore, forming a stable ether or a secondary/tertiary amine bridge. The choice of linker can influence the physicochemical properties and the pharmacological profile of the final hybrid molecule.

Table 3: Examples of Potential Hybrid Molecules

| Pharmacophore 1 | Pharmacophore 2 (Example) | Potential Linkage |

| 4-(3-Chloro-4-methylphenyl)phenyl | A known kinase inhibitor with an amine group | Amide bond |

| 4-(3-Chloro-4-methylphenyl)phenyl | An antimicrobial agent with a hydroxyl group | Ether bond |

| 4-(3-Chloro-4-methylphenyl)phenyl | A steroidal nucleus with a reactive site | Ester or Ether bond |

Integration into Polymeric Structures or Linkers for Solid-Phase Synthesis

The structure of this compound is reminiscent of linkers used in solid-phase synthesis, a cornerstone technique for the rapid synthesis of compound libraries. Benzyl alcohol-type linkers are widely employed for the attachment of carboxylic acids to a solid support. nih.gov

The title compound could potentially be adapted for this purpose. The phenolic hydroxyl group of a related precursor, or a suitably functionalized version of the biphenyl (B1667301) ring system, could be attached to a polymer resin (e.g., Merrifield resin). The benzylic alcohol would then serve as the anchoring point for the first building block of a synthetic sequence, typically via an ester linkage. The stability of this ester bond can be modulated by the electronic nature of the aromatic rings. The presence of the chloro and methyl groups on one of the phenyl rings would influence the lability of the linker to acidic cleavage conditions, a critical parameter in solid-phase synthesis.

Furthermore, the this compound moiety could be incorporated as a monomeric unit in polymerization reactions. For example, if the aromatic rings are further functionalized with polymerizable groups like vinyl or styryl moieties, the compound could be used in addition or condensation polymerization to create polymers with specific optical or electronic properties, stemming from the substituted biphenyl core.

While direct examples of the use of this compound in polymer or solid-phase synthesis are not extensively documented in readily available literature, its structural motifs suggest a high potential for such applications, warranting further investigation in these fields.

Theoretical and Computational Chemistry Studies of 4 3 Chloro 4 Methylphenyl Benzyl Alcohol

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Detailed quantum chemical calculations specifically for 4-(3-Chloro-4-methylphenyl)benzyl alcohol are not available in the public research domain. Therefore, it is not possible to provide specific data on the following sub-topics.

Geometry Optimization and Molecular Conformation Analysis

No published studies on the geometry optimization or conformational analysis of this compound were found.

Electronic Structure Analysis (HOMO-LUMO, NBO, Electrostatic Potential)

There are no specific electronic structure analyses, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Natural Bond Orbital (NBO), or Molecular Electrostatic Potential (MEP) maps, for this compound in the available literature. While such analyses exist for similar compounds, they cannot be accurately extrapolated to the target molecule. nih.govnih.gov

Vibrational Spectra Prediction and Comparison with Experimental Data

A predicted vibrational spectrum (e.g., IR, Raman) for this compound, or its comparison with experimental data, has not been reported in the searched scientific literature. Studies on related compounds have used DFT methods for vibrational analysis, but these are not applicable here. researchgate.net

Thermodynamic Property Predictions

Specific predictions of thermodynamic properties (such as enthalpy of formation or Gibbs free energy) for this compound are not documented. While some databases provide calculated properties for the isomer 3-chloro-4-methylbenzyl alcohol, these are not transferable. chemeo.com

Reaction Mechanism Elucidation through Computational Modeling

No computational studies elucidating reaction mechanisms involving this compound could be identified.

Investigation of Intermolecular Interactions and Crystal Packing

There are no published crystallographic data or computational studies on the intermolecular interactions and crystal packing of this compound. Research on crystal structures and interactions is available for related benzyl (B1604629) alcohol derivatives, but not for the specific compound of interest. nih.govnih.gov

Advanced Analytical Techniques for Structural Elucidation and Characterization

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(3-Chloro-4-methylphenyl)benzyl alcohol by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), while Raman spectroscopy involves the inelastic scattering of monochromatic light.

For this compound, the key expected vibrational modes would include:

O-H Stretch: A broad and strong absorption band is anticipated in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the hydroxyl (-OH) group of the benzyl (B1604629) alcohol moiety. This is a characteristic feature of alcohols.

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the methyl group (-CH₃) and the methylene (B1212753) group (-CH₂OH) would likely be observed in the 2850-3000 cm⁻¹ range. For instance, in 2,6-dichlorobenzyl alcohol, CH₂ stretching modes were observed at 2943 cm⁻¹ (IR) and 3000 cm⁻¹ (Raman).

C=C Aromatic Stretch: The presence of the two phenyl rings will give rise to several sharp to medium intensity bands in the 1450-1600 cm⁻¹ region, characteristic of aromatic carbon-carbon double bond stretching.

C-O Stretch: The stretching vibration of the C-O bond in the benzyl alcohol group is expected to produce a strong band in the IR spectrum, typically in the 1000-1250 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine (C-Cl) stretching vibration is anticipated to show a strong band in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. For example, C-Cl stretching modes for 2,6-dichlorobenzyl alcohol were assigned in the range of 786-829 cm⁻¹ in the IR spectrum.

Table 1: Predicted IR and Raman Active Functional Group Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium to Weak, Sharp |

| C-O (Alcohol) | Stretch | 1000-1250 | Strong |

| C-Cl | Stretch | 600-800 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The splitting patterns would be complex due to coupling between adjacent protons. The exact chemical shifts would be influenced by the positions of the chloro and methyl substituents.

Benzyl Alcohol Protons: The two protons of the methylene group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift is highly dependent on concentration and solvent, typically appearing between 1.5 and 4.0 ppm.

Methyl Protons: The three protons of the methyl group (-CH₃) attached to the phenyl ring would give a sharp singlet at approximately 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

Aromatic Carbons: The carbon atoms of the two phenyl rings would resonate in the 120-150 ppm region. The carbon attached to the chlorine atom would be shifted downfield.

Benzyl Alcohol Carbon: The carbon of the methylene group (-CH₂OH) would be expected in the range of 60-70 ppm.

Methyl Carbon: The carbon of the methyl group (-CH₃) would appear in the upfield region, around 20-25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 120 - 140 |

| C-Cl, C-C (ipso) | - | 130 - 150 |

| -CH₂OH | ~4.7 | ~65 |

| -OH | 1.5 - 4.0 (variable) | - |

| -CH₃ | ~2.4 | ~21 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the biphenyl (B1667301) system.

The presence of the extended conjugation in the biphenyl system would lead to a strong absorption band (λmax) in the UV region. For a related compound, 4-chlorobenzyl alcohol, the absorption is expected to be around 260-270 nm. The substitution pattern on the biphenyl rings will influence the exact position and intensity of the absorption maximum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In a typical electron ionization (EI) mass spectrum of this compound, the following key features would be expected:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule would be observed at its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragment Ions: Common fragmentation pathways would include the loss of a hydroxyl radical (·OH) or a water molecule (H₂O) from the benzyl alcohol moiety. Cleavage of the bond between the phenyl rings could also occur.

X-ray Crystallography for Solid-State Structure Analysis

For crystalline solids, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl derivatives.

Intermolecular interactions: Details of how the molecules pack in the solid state, including any hydrogen bonding involving the alcohol group.

The crystal structure of related biphenyls and benzyl alcohols provides a basis for predicting the likely solid-state structure. For instance, the analysis would reveal the planarity or twist of the biphenyl core and the orientation of the benzyl alcohol group relative to the phenyl ring to which it is attached.

Role of 4 3 Chloro 4 Methylphenyl Benzyl Alcohol As a Synthetic Intermediate

Precursors for the Synthesis of Complex Organic Molecules

Benzyl (B1604629) alcohols are frequently employed as precursors in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a good leaving group (e.g., a halide or tosylate) to facilitate nucleophilic substitution reactions. These transformations are fundamental steps in the construction of larger molecular frameworks.

Intermediacy in the Preparation of Substituted Carboxylic Acids and Esters

A common application of benzyl alcohols is their conversion to the corresponding benzoic acids and esters. The oxidation of the benzylic alcohol to a carboxylic acid is a key transformation. chemicalbook.com For instance, the oxidation of 4-chlorobenzyl alcohol can be achieved using reagents like hydrogen peroxide in the presence of a cobalt(II) complex to yield the corresponding carboxylic acid in good yields. chemicalbook.com

Furthermore, benzyl alcohols can be directly converted to benzyl esters through esterification with carboxylic acids. This reaction is often catalyzed by acids. For example, the acetylation of 4-chlorobenzyl alcohol to produce the acetate (B1210297) ester can be performed using acetic acid with a cerium(IV) triflate catalyst. chemicalbook.com Benzyl esters themselves are useful as protecting groups for carboxylic acids, as they can be cleaved under mild hydrogenolysis conditions.

Table 1: Representative Reactions of Substituted Benzyl Alcohols

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Chlorobenzyl alcohol | Hydrogen peroxide, Cobalt(II) complex | 4-Chlorobenzoic acid | Oxidation |

| 4-Chlorobenzyl alcohol | Acetic acid, Ce(OTf)₄ | 4-Chlorobenzyl acetate | Esterification |

| 4-Chlorobenzyl alcohol | Silphos [PCl₃·n(SiO₂)n], Ethyl formate | 4-Chlorobenzyl formate | Formylation |

This table is illustrative of reactions for a related compound, 4-chlorobenzyl alcohol, due to the lack of specific data for 4-(3-Chloro-4-methylphenyl)benzyl alcohol.

Building Blocks in Medicinal Chemistry Scaffold Design

Substituted benzyl alcohols are valuable building blocks in the design of medicinal chemistry scaffolds. The biphenyl (B1667301) methanol (B129727) scaffold, for example, is a key structural motif in various therapeutic agents. The specific substitution pattern on the phenyl rings is critical for biological activity, influencing factors such as binding affinity to target proteins and pharmacokinetic properties. While no direct evidence for the use of this compound was found, the closely related structure of 3-Chloro-4-methylbenzyl alcohol (CAS 39652-32-9) suggests its potential as a precursor for creating diverse molecular architectures for drug discovery. sielc.com

Utility in Specific Synthetic Strategies (e.g., Alkylation Reactions)

The hydroxyl group of a benzyl alcohol can be converted into a halomethyl group, creating a benzylic halide that is an excellent electrophile for alkylation reactions. For example, the related compound 4-(chloromethyl)benzyl alcohol can be synthesized and subsequently used to introduce a benzyl group onto various nucleophiles. chemicalbook.com This strategy is widely used to build carbon-carbon and carbon-heteroatom bonds.

Green Chemistry Approaches in the Synthesis and Transformation of 4 3 Chloro 4 Methylphenyl Benzyl Alcohol

Application of Green Solvents and Solvent-Free Conditions

The selection of a solvent is a critical aspect of green chemistry, as solvents account for a significant portion of the mass and energy consumption in a chemical process and are a major source of waste. Traditional syntheses often rely on volatile organic compounds (VOCs) that are hazardous to human health and the environment. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Green Solvents: The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and biodegradable. Water is a highly desirable green solvent due to its safety and availability. Other alternatives include supercritical fluids (like CO2), ionic liquids (ILs), and bio-based solvents such as ethanol, 2-methyltetrahydrofuran (2-MeTHF), and glycerol. whiterose.ac.uk For the synthesis of 4-(3-Chloro-4-methylphenyl)benzyl alcohol, which likely involves steps like Suzuki-Miyaura coupling to form the biaryl backbone, aqueous-based systems or the use of greener organic solvents are viable. For instance, some modern Suzuki reactions are performed in water with the aid of surfactants or in ethanol. iaph.in

Solvent-Free Conditions: Conducting reactions under solvent-free, or neat, conditions is an even more effective approach to waste reduction. These reactions are often facilitated by grinding the solid reactants together or by heating them to a molten state. Microwave irradiation is particularly effective for promoting solvent-free reactions by directly and efficiently heating the reactant mixture. asianpubs.org

The following table compares conventional solvents with their greener alternatives that could be considered for the synthesis of this compound.

| Conventional Solvent | Hazards | Greener Alternative(s) | Rationale for Use |

| Toluene | Flammable, toxic, suspected reproductive hazard | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Water is non-toxic; ethanol is a bio-based solvent; 2-MeTHF is derived from biomass and has a better EHS profile than THF. whiterose.ac.uk |

| Dichloromethane (DCM) | Suspected carcinogen, volatile | Ethyl acetate (B1210297), Cyclopentyl methyl ether (CPME) | Lower toxicity and environmental persistence. |

| N,N-Dimethylformamide (DMF) | Reproductive hazard, toxic | Dimethyl sulfoxide (B87167) (DMSO), N-Formylmorpholine | Lower toxicity profiles and often better biodegradability. |

| Hexane | Neurotoxin, flammable | Heptane, Cyclohexane | While still hydrocarbons, they are considered slightly less hazardous alternatives in some applications. |

Microwave-Assisted Synthesis and Reactions

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwaves heat the entire volume of the sample simultaneously through dielectric heating. This leads to rapid temperature increases, often reducing reaction times from hours to minutes. asianpubs.orgnih.gov

This technique has been successfully applied to a wide range of reactions relevant to the synthesis of biaryl alcohols, including:

Cross-coupling reactions: The formation of the carbon-carbon bond between the two aromatic rings can be significantly accelerated.

Esterifications and Etherifications: Transformations of the benzyl (B1604629) alcohol functional group are often more efficient under microwave irradiation. asianpubs.org

Cyclization Reactions: Microwave heating can improve yields and reduce side products in the formation of heterocyclic structures from benzyl alcohol precursors. scielo.org.mx

A key advantage of MAOS is its synergy with solvent-free conditions. By mixing solid reactants with a solid heat-absorbent material or simply irradiating the neat mixture, the need for a solvent can be eliminated, further enhancing the green credentials of the synthesis. asianpubs.org

| Reaction Type | Conventional Heating | Microwave-Assisted Method | Reference |

| Synthesis of Quinolines | 20-25 minutes, 40-68% yield (neat) | 20-25 minutes, 40-68% yield (neat, but improved efficiency) | wipo.int |

| Synthesis of Benzotriazoles | Long reaction times, hazardous reagents | 5 minutes, high yield (solvent-free) | asianpubs.org |

| Grohe-Heitzer Reaction | 1-15 hours, 59-93% yield | 5 minutes, 93% yield | scielo.org.mx |

| Synthesis of 1,2,4-triazoles | >26 hours | 20-25 minutes | biotage.co.jp |

Ultrasonic-Assisted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative to conventional methods. Ultrasound works through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. sciforum.netnih.gov

The benefits of ultrasonic assistance in the context of synthesizing this compound include:

Enhanced Reaction Rates: Reactions can be completed in much shorter times and at lower bulk temperatures, saving energy. sciforum.net

Improved Mass Transfer: The turbulent flow created by cavitation is particularly useful in heterogeneous reactions involving solid catalysts or immiscible reactants. sciforum.net

Use of Greener Solvents: Ultrasound can facilitate reactions in less conventional, greener solvents like water or ionic liquids. nih.gov

Research on related compounds has demonstrated the efficacy of this technique. For example, the ultrasound-assisted arylation of benzyl alcohol has been successfully carried out using a phase-transfer catalyst in a solid-liquid system, showing greatly enhanced reaction rates compared to silent conditions. researchgate.net Similarly, the synthesis of complex heterocyclic molecules from benzyl precursors has been achieved in excellent yields using ultrasound, highlighting its advantages of speed and efficiency. sciforum.net

| Method | Conditions | Reaction Time | Yield | Advantages Noted | Reference |

| Ultrasound-Assisted Cyclo-condensation | 40 KHz, DMF solvent, Triethylamine (B128534) catalyst | Not specified | Excellent | Eco-friendly, prompt, suitable green protocol | sciforum.net |

| Ultrasound-Assisted Arylation | 40 KHz, 300 W, Chlorobenzene solvent | Not specified | Greatly enhanced rate | Avoids hydration of reactants, enhanced overall reaction | researchgate.net |

| Ultrasound-Assisted Biginelli Reaction | 40 KHz, 200 W, Ethanol solvent | Specified periods | Good (6-8% higher than conventional) | Milder conditions, shorter reaction times, higher yields | nih.gov |

Design and Utilization of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, as catalysts lower the activation energy of reactions, allowing them to proceed under milder conditions and with greater selectivity, which reduces energy consumption and waste. The focus in sustainable catalysis is on developing systems that are efficient, recyclable, and derived from non-toxic, abundant materials.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recovery and reuse. This minimizes waste and prevents contamination of the final product with residual catalyst. For the oxidation of a benzyl alcohol, solid-supported catalysts, such as pyrazinium chlorochromate on carbonitride nanosheets, offer an efficient and recyclable option. nih.gov

Metal-Free Catalysis: While many powerful catalysts are based on precious or heavy metals (like palladium for cross-coupling), there is a strong drive to develop metal-free alternatives to avoid the toxicity, cost, and environmental concerns associated with these metals. Nitrogen-enriched carbon nanotubes, for instance, have been shown to catalyze the oxidation of benzyl alcohols effectively. mdpi.com

Dual-Function Catalysts: Innovative systems where a single substance acts as both the solvent and the catalyst are highly desirable. For example, certain acidic ionic liquids can facilitate reactions like the formation of benzyl phenyl sulfide from benzyl alcohol, serving as the reaction medium while also providing the necessary catalytic activity. researchgate.net These systems can be recycled multiple times without a significant loss of activity. researchgate.net

Strategies for Improved Atom Economy and Energy Efficiency

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

A reaction with high atom economy (approaching 100%) generates minimal or no waste byproducts. Synthetic routes should be designed to favor addition, rearrangement, and cycloaddition reactions over substitution and elimination reactions, which inherently generate waste. For the synthesis of this compound, a traditional Suzuki coupling, while powerful, has a moderate atom economy due to the formation of stoichiometric inorganic salts as byproducts. A greener alternative might involve a direct C-H activation/arylation pathway, which, if developed, could significantly improve the atom economy by avoiding the pre-functionalization of one of the aromatic rings.

Energy Efficiency: Reducing energy consumption is another key goal of green chemistry. This can be achieved by:

Conducting reactions at ambient temperature and pressure whenever possible.

Using alternative energy sources like microwaves and ultrasound, which reduce reaction times and often allow for lower bulk temperatures. nih.govsciforum.net

Employing highly active catalysts that enable reactions to proceed under milder conditions.

By integrating these strategies—from the selection of benign solvents to the use of efficient energy sources and well-designed catalytic systems—the synthesis and transformation of this compound can be aligned with the principles of sustainability, minimizing waste and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.